molecular formula C27H26Cl3N3O2 B4033660 3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride

3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride

Cat. No.: B4033660
M. Wt: 530.9 g/mol
InChI Key: FOGKUANHNLCHIK-UHFFFAOYSA-N
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Description

3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: This step involves the reaction of benzhydryl chloride with piperazine under basic conditions to form 4-benzhydrylpiperazine.

    Introduction of the Pyrrolidine-2,5-dione Moiety: The next step involves the reaction of 4-benzhydrylpiperazine with 2,3-dichlorophenylacetic acid to form the desired pyrrolidine-2,5-dione structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzhydryl and piperazine moieties.

    Reduction: Reduction reactions could target the dichlorophenyl group, potentially leading to dechlorination.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include benzhydryl ketones or carboxylic acids.

    Reduction: Products may include dechlorinated derivatives.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with neurotransmitter receptors in the brain. It may act as an antagonist or agonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can lead to changes in mood, perception, and behavior.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the dichlorophenyl group.

    3-(4-Benzhydrylpiperazin-1-yl)-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione: Similar structure with a different dichlorophenyl substitution pattern.

Uniqueness

The presence of the 2,3-dichlorophenyl group in 3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride may confer unique pharmacological properties, such as increased potency or selectivity for certain receptor sites.

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2N3O2.ClH/c28-21-12-7-13-22(25(21)29)32-24(33)18-23(27(32)34)30-14-16-31(17-15-30)26(19-8-3-1-4-9-19)20-10-5-2-6-11-20;/h1-13,23,26H,14-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGKUANHNLCHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride
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3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride
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3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 4
3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 6
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3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride

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